(S)-2-Amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)valeramide
Overview
Description
(S)-2-Amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)valeramide, or (S)-AMV, is a compound derived from the amino acid valine and is a potential therapeutic agent for a variety of diseases. It has been studied for its structure-activity relationship, mechanism of action, and biochemical and physiological effects.
Scientific Research Applications
Chemical Synthesis and Derivatives
(S)-2-Amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)valeramide is involved in a variety of chemical synthesis processes. One study outlines the aminolysis and hydrolysis of chromonyl oxazolones, which leads to derivatives of the compound. These processes are fundamental in developing novel chromones, which are significant in medicinal chemistry (Jones, 1981).
Structural Analysis and Molecular Modeling
Research has been conducted on the structural analysis of substituted 2H-1-benzopyran-2-ones, which are essential synthons with potential biological activities. Studies include characterizing transformations with heterocyclic hydrazines using 2D NMR techniques and computational tools, contributing to the understanding of the molecular structure of related compounds (Grdadolnik et al., 1997).
Reactivity Studies
Research on the reactivity of coumarin derivatives, which are structurally related to (S)-2-Amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)valeramide, has been explored. These studies provide insights into the reaction mechanisms and potential applications of these compounds in various chemical contexts (El-Kafrawy et al., 1990).
Potential Antimicrobial Activity
There is ongoing research into the potential antimicrobial activity of compounds containing the benzopyran moiety. This includes exploring various derivatives and their reactivities with different reagents, which could lead to novel compounds with significant biological activities (EL-Fattah, 1998).
Formation of Polyheterocyclic Systems
The compound plays a role in the formation of polyheterocyclic systems, which are crucial in the development of new pharmaceuticals and materials. These studies explore the tautomerism and reactions with various compounds to form diverse benzopyran derivatives (O'callaghan et al., 1996).
properties
IUPAC Name |
(2S)-2-amino-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-9(2)6-13(17)16(20)18-11-4-5-12-10(3)7-15(19)21-14(12)8-11/h4-5,7-9,13H,6,17H2,1-3H3,(H,18,20)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAAIHRZANUVJS-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90216678 | |
Record name | 7-Leucylamido-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90216678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)valeramide | |
CAS RN |
66447-31-2 | |
Record name | L-Leucine-7-amido-4-methylcoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66447-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Leucylamido-4-methylcoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066447312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Leucylamido-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90216678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)valeramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.312 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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